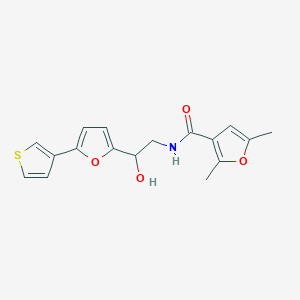

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a carboxamide group linked to a hydroxyethyl chain substituted with a 5-(thiophen-3-yl)furan-2-yl moiety. While its exact applications are under investigation, structural analogs suggest roles in enzyme inhibition or receptor modulation due to the presence of aromatic heterocycles and polar functional groups.

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-10-7-13(11(2)21-10)17(20)18-8-14(19)16-4-3-15(22-16)12-5-6-23-9-12/h3-7,9,14,19H,8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRUWUGPRAVYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO4S |

| Molecular Weight | 303.3 g/mol |

| CAS Number | 2034343-86-5 |

The structure consists of a furan ring, thiophene moiety, and carboxamide group, which contribute to its biological properties.

This compound interacts with various molecular targets and pathways:

Molecular Targets:

- Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors: Potential interactions with cellular receptors that modulate signaling pathways.

Pathways Involved:

- MAPK/ERK Pathway: Involved in cell proliferation and differentiation.

- PI3K/Akt Pathway: Plays a crucial role in cell survival and metabolism.

- NF-kB Pathway: Associated with inflammatory responses and cell survival.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance, studies have shown that similar compounds exert potent anticancer effects on various cancer cell lines at low micromolar concentrations. These activities are often compared to established chemotherapeutics like etoposide .

Case Study:

A study evaluated the anticancer effects of related compounds on breast, colon, lung, and prostate cancer cell lines. The results demonstrated selective topoisomerase II inhibition without intercalating DNA, leading to apoptosis primarily in the G1 phase of the cell cycle .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds can be made:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methoxybenzamide | Both contain thiophene and furan rings | Presence of hydroxyl and carboxamide groups |

| N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-chlorobenzamide | Similar backbone structure | Variation in substituents affecting activity |

Comparison with Similar Compounds

Structural and Functional Analysis

Key Findings and Implications

Heterocyclic Diversity: The target compound and 's benzodioxine analog both incorporate thiophene-furan systems but differ in the carboxamide-attached ring. The benzodioxine’s fused ring system may enhance planarity and π-π stacking, favoring CNS applications . 's dihydropyridine analog shares the hydroxyethyl-thiophene-furan chain but replaces dimethylfuran with a dihydropyridine ring. Dihydropyridines are well-documented in calcium channel blockade (e.g., nifedipine), suggesting the target compound could be modified for cardiovascular applications .

Functional Group Impact: The hydroxyethyl group in the target compound and ’s analog improves water solubility compared to ranitidine’s thioether-containing derivatives . This may enhance bioavailability in oral formulations. Ranitidine-related compounds (e.g., compound A) feature dimethylamino groups, which are critical for H₂ receptor antagonism.

Synthetic Considerations :

- ’s nucleoside analogs were synthesized via Suzuki-Miyaura cross-coupling in aqueous media, a method applicable to the target compound’s thiophene-furan system . The electron-rich furan and thiophene rings facilitate palladium-catalyzed reactions, enabling scalable production.

Pharmacological Hypotheses: The target compound’s combination of electron-rich heterocycles and polar hydroxyethyl group may favor interactions with kinase ATP-binding sites or GPCRs. Its dimethylfuran could mimic ATP’s adenine ring, positioning it as a kinase inhibitor candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.